molecular formula C20H18FN3O5S2 B2600959 N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-32-6

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2600959
CAS No.: 851782-32-6
M. Wt: 463.5
InChI Key: XRLCFSDIFGCLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(4-Fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-fluorobenzenesulfonyl group, a furan-2-yl moiety, and a methanesulfonamide-linked phenyl ring. The 4-fluorobenzenesulfonyl group may enhance binding affinity through halogen interactions, while the furan-2-yl substituent introduces electronic and steric effects distinct from phenyl or fluorophenyl groups in related compounds . Methanesulfonamide, a common pharmacophore in sulfonamide drugs, likely contributes to solubility and target engagement .

Properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S2/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLCFSDIFGCLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, furan derivatives, and pyrazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

2.1. Pyrazole Ring Formation

Reaction TypeReagents/ConditionsKey Steps
Cyclocondensationβ-ketoester + hydrazine derivative, acid/base catalysisFormation of the pyrazole ring via conjugate addition and cyclization.

2.2. Sulfonamide Installation

Reaction TypeReagents/ConditionsYield
Nucleophilic SubstitutionMethanesulfonyl chloride + amine (e.g., 3-aminophenethylamine), base (e.g., triethylamine), THF solventQuantitative yields reported in analogous reactions .

3.1. Sulfonamide Functional Group

ReactionMechanismReagents/Conditions
HydrolysisCleavage of the SO₂-N bondAcidic/basic conditions (e.g., HCl or aqueous NaOH).
Nucleophilic SubstitutionAttack on the sulfonyl groupAlcohols/amines under alkaline conditions .
OxidationConversion to sulfonamide derivativesOxidizing agents (e.g., H₂O₂). Note: Benchchem.com excluded per user instructions.

3.2. Furan-2-yl Substituent

ReactionMechanismReagents/Conditions
Electrophilic Aromatic SubstitutionPara-directed attackElectrophiles (e.g., nitration) in presence of acid catalysts.
Diels-Alder Reaction[4+2] CycloadditionDienes (e.g., maleic anhydride).

Reaction Conditions and Yields

Reaction TypeTypical ConditionsYield RangeSource
Pyrazole formationβ-ketoester + hydrazine, reflux in ethanol60–80%
Sulfonamide formationSulfonyl chloride + amine, THF, 0–20°C50–100%
Hydrolysis of sulfonamideHCl aqueous solution, heatVariable

Structural Stability and Reactivity

  • Sulfonamide group : Highly stable under inert conditions but susceptible to hydrolysis under extreme pH.

  • Furan-2-yl ring : Prone to electrophilic attack due to aromaticity but may undergo polymerization under harsh conditions.

  • Pyrazole core : Resistant to hydrolysis but reactive toward nucleophilic substitution at the 3-position.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H12FN3O3S and a molecular weight of approximately 333.3 g/mol. Its structure includes a furan ring and a sulfonamide group, which are critical for its biological activity. The presence of the fluorobenzenesulfonyl moiety enhances its interaction with target proteins, potentially increasing its efficacy in therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival. For instance, derivatives of pyrazole have been shown to inhibit Aurora kinases, leading to apoptosis in cancer cells . This suggests that the compound may be explored for its potential as an anticancer agent.

Anti-inflammatory Effects

Sulfonamides have been recognized for their anti-inflammatory properties. The presence of the methanesulfonamide group in this compound may confer similar effects, making it a candidate for further investigation in inflammatory disease models.

Drug Development

Given its structural characteristics, this compound can serve as a lead compound in drug discovery programs targeting various diseases, particularly cancers and inflammatory conditions.

Mechanistic Studies

The compound can be used in mechanistic studies to elucidate the pathways involved in its biological activities. Understanding how it interacts with specific targets can lead to the development of more potent derivatives or combination therapies.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that pyrazole derivatives inhibit Aurora kinases, leading to reduced proliferation in cancer cell lines .
Study 2Anti-inflammatory EffectsInvestigated the anti-inflammatory potential of sulfonamide compounds, suggesting pathways for further exploration with this compound .

Mechanism of Action

The mechanism of action of N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrazoline Scaffold

The 4,5-dihydropyrazole ring is a conserved feature in these compounds, enabling planar conformation for target binding . Substitutions at the 1-, 3-, and 5-positions modulate electronic properties and steric bulk. For example:

  • Halogenated Benzenesulfonyl Groups (R1):
    • The target compound’s 4-fluorobenzenesulfonyl group may enhance binding to hydrophobic enzyme pockets via fluorine’s electronegativity and van der Waals interactions, similar to 3-chlorobenzenesulfonyl in and 4-methoxybenzenesulfonyl in .
    • Methoxy groups (e.g., in ) increase steric hindrance but may reduce metabolic oxidation compared to halogens .

Aryl and Heteroaryl Substituents (R2):

  • Furan-2-yl vs. Fluorophenyl groups (e.g., in ) prioritize halogen bonding and lipophilicity, which may favor blood-brain barrier penetration .

Sulfonamide Tail (R3):

  • Methanesulfonamide vs. Ethanesulfonamide:
    • Methanesulfonamide (target compound, ) offers a compact, polar group for solubility and target engagement, whereas ethanesulfonamide () introduces slight hydrophobicity.

Research Tools and Methodologies

Key techniques for analyzing these compounds include:

  • X-ray Crystallography (SHELX): Used to resolve pyrazoline conformation and sulfonamide interactions .
  • Wavefunction Analysis (Multiwfn): Evaluates electronic effects of substituents, such as furan’s electron-rich nature .

Biological Activity

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

The compound is synthesized through a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with furan derivatives, followed by coupling with phenylmethanesulfonamide. The overall synthesis can be summarized as follows:

  • Step 1 : Formation of the sulfonamide by reacting 4-fluorobenzenesulfonyl chloride with an appropriate amine.
  • Step 2 : Introduction of the furan moiety via cyclization reactions.
  • Step 3 : Final coupling to form the complete structure.

The molecular formula for this compound is C19H20F1N3O5S2C_{19}H_{20}F_{1}N_{3}O_{5}S_{2} with a molecular weight of approximately 441.5 g/mol .

2. Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The furan and pyrazole rings are known to interact with DNA and modulate signaling pathways involved in cell growth .

3. Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObservations
AntimicrobialBacterial Cell Wall SynthesisEffective against Gram-positive bacteria
AnticancerApoptosis PathwaysInduces apoptosis in cancer cell lines
Enzyme InhibitionVarious KinasesModulates kinase activity; potential for drug development

Case Study: Anticancer Activity

In a notable study, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong anticancer effect mediated through apoptosis induction and cell cycle arrest .

4. Conclusion

This compound exhibits significant biological activity that warrants further investigation. Its potential as an antimicrobial and anticancer agent highlights its importance in drug development. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can yield be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving condensation of 4-fluorobenzenesulfonyl hydrazine with a β-ketoester derivative bearing a furan moiety, followed by cyclization. For example, similar pyrazoline derivatives were synthesized by refluxing trifluoromethyl-substituted β-diketones with sulfonamide hydrazines in ethanol, yielding 74% after recrystallization . Optimization of reaction time, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents can enhance yield. Monitoring by TLC or HPLC is critical to identify intermediates and reduce side products.

Q. How is the structural conformation of this compound characterized, particularly the dihedral angles between aromatic rings?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, dihedral angles between the pyrazole and furan rings were reported as 31.1°, while the pyrazole and benzene rings showed a 55.58° twist . Hydrogen bonding (e.g., N–H···O interactions) and C–H···π stacking further stabilize the supramolecular architecture. Rigid-body refinement and disorder modeling (e.g., for furan rings) are essential for accurate crystallographic analysis .

Q. What are the key physicochemical properties (e.g., logP, polar surface area) relevant to its bioavailability?

  • Methodological Answer : Computational tools like Molinspiration or ACD/Labs predict logP ≈ 3.0 (indicating moderate lipophilicity) and a polar surface area of ~86 Ų (suggesting moderate membrane permeability) . Experimental validation via reverse-phase HPLC (logD measurements) and solubility assays in PBS (pH 7.4) are recommended to refine these values.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzene vs. chlorobenzene sulfonyl groups) impact carbonic anhydrase inhibition or cytotoxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on benzenesulfonamide derivatives reveal that electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to carbonic anhydrase isoforms by stabilizing hydrogen bonds with active-site zinc ions . For cytotoxicity, substituents on the phenyl ring (e.g., 4-hydroxyphenyl) increase apoptosis induction in cancer cells by modulating ROS generation . Comparative assays (e.g., enzymatic inhibition IC₅₀, MTT assays) should be conducted with systematically varied analogs.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address this:

  • Perform microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots.
  • Use deuterium labeling or bioisosteric replacement (e.g., replacing furan with thiophene) to improve metabolic resistance .
  • Validate in vivo efficacy via xenograft models with pharmacokinetic profiling (plasma half-life, AUC).

Q. How can the compound’s selectivity for target enzymes (e.g., COX-2 vs. COX-1) be experimentally validated?

  • Methodological Answer : Use isoform-specific enzymatic assays:

  • COX-2 Selectivity : Measure inhibition of recombinant human COX-2 in a fluorometric assay using arachidonic acid as substrate, comparing IC₅₀ values against COX-1 .
  • Crystallographic Analysis : Co-crystallize the compound with COX-2 to visualize binding interactions (e.g., sulfonamide coordination to Arg120) .
  • Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) for COX-2 vs. COX-1 using AMBER or GROMACS .

Q. What experimental designs optimize the compound’s supramolecular assembly for solid-state applications (e.g., as a crystalline material)?

  • Methodological Answer :

  • Solvent Screening : Use high-throughput crystallization trials with solvents of varying polarity (e.g., ethanol, acetonitrile, DMSO) to favor specific hydrogen-bonding motifs .
  • Additive Engineering : Introduce co-formers (e.g., carboxylic acids) to modulate crystal packing via co-crystallization.
  • Thermal Analysis : DSC/TGA identifies polymorphic transitions, ensuring thermal stability for material applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.